Technical Guide: (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
Technical Guide: (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile, also known as N-(cyanomethyl)phthalimide, is a versatile synthetic intermediate. Its chemical structure incorporates a phthalimide group and a nitrile functionality, making it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents.
Physicochemical Properties
The core physicochemical properties of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆N₂O₂ | [1][2] |
| Molecular Weight | 186.17 g/mol | [1][2] |
| Appearance | White to yellow solid | [2][3] |
| Melting Point | 122-125 °C | [2][3] |
| pKa (Predicted) | -2.72 ± 0.20 | [2] |
| Boiling Point (Predicted) | 361.4 ± 25.0 °C | [2] |
| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room temperature, sealed in dry conditions |
Spectral Data
Detailed spectral data are crucial for the unambiguous identification and characterization of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3070 | Aromatic C-H stretch | [3] |
| 2983, 2947 | Aliphatic C-H stretch | [3] |
| 1709, 1692 | C=O stretch (symmetric and asymmetric) | [3] |
| 1613, 1557 | C=C aromatic stretch | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃):
-
δ 7.60–8.10 (m, 4H, aromatic)
-
δ 4.57 (s, 2H, CH₂)[3]
¹³C NMR (CDCl₃):
-
δ 168.28 (2 C=O)
-
δ 133.3, 132.1, 127.5 (aromatic C)
-
δ 115.01 (CN)
-
δ 28.1 (CH₂)[3]
Mass Spectrometry (MS)
-
EI-MS: [M]⁺ = 186[3]
Basicity and Reactivity
The basicity of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is primarily attributed to the nitrogen atom of the nitrile group. Nitriles are generally very weak bases. The lone pair of electrons on the nitrogen is in an sp hybridized orbital, which has a high degree of s-character, holding the electrons closer to the nucleus and making them less available for protonation.[1][4] Consequently, the conjugate acids of nitriles are very strong acids. The pKa of a protonated nitrile is typically around -10.[3][5][6]
The phthalimide group, being electron-withdrawing, is expected to further decrease the basicity of the nitrile nitrogen. The predicted pKa of the conjugate acid is -2.72, which aligns with the expected low basicity.[2]
The methylene group (α-hydrogens) adjacent to the nitrile is weakly acidic, with a pKa around 31, due to the resonance stabilization of the resulting carbanion by the nitrile group.[3]
Experimental Protocols
Synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
This protocol is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of the title compound.[3]
Materials:
-
N-(bromomethyl)phthalimide
-
Potassium cyanide (KCN)
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
-
Ether
-
Hexane
Procedure:
-
A mixture of N-(bromomethyl)phthalimide (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1 mol) is prepared in anhydrous acetonitrile (60 ml).
-
The reaction mixture is heated at 60°C overnight.
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts.
-
The residue is washed twice with acetonitrile.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel using an eluent of ether/hexane (2:3).
-
The final product is obtained as a white solid with a typical yield of around 80%.[3]
Role as a Synthetic Intermediate
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a key intermediate in the synthesis of various heterocyclic compounds, particularly tetrazole derivatives.[7] The nitrile functionality can be readily converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design. This transformation is significant because tetrazoles are often more metabolically stable and can exhibit improved pharmacokinetic properties compared to their carboxylic acid counterparts.[7]
The phthalimide group can be retained in the final molecule or can be removed to liberate a primary amine, allowing for further functionalization. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery programs.
Caption: Synthetic pathway and application of the title compound.
Safety Information
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
-
Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation mark)
Conclusion
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a well-characterized compound with established synthetic utility. Its physicochemical properties are well-documented, and a reliable synthetic protocol is available. While direct biological activity data for the compound itself is limited, its significance lies in its role as a key intermediate for the synthesis of potentially bioactive molecules, particularly tetrazole-containing compounds. This technical guide provides a solid foundation of information for researchers utilizing this compound in their synthetic and drug discovery endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Acidity-basicity of nitriles [qorganica.es]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ochemtutor.com [ochemtutor.com]
- 7. 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
